4,5-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of “4,5-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole” is characterized by the presence of a benzothiazole ring substituted with two methyl groups at positions 4 and 5, a piperazine ring at position 2, and a phenoxyacetyl group attached to the piperazine ring.Scientific Research Applications
- Additionally, the thiazolidinedione moiety contributes to preventing biofilm formation, making it relevant for combating bacterial infections .
- By disrupting biofilm formation, it could potentially improve treatment outcomes for biofilm-associated infections .
- Understanding its binding mode and interactions with the enzyme is crucial for designing effective antibacterial agents .
- Researchers investigate its effectiveness against resistant strains, hoping to find alternatives to existing antibiotics .
- By modifying its chemical structure, they aim to optimize its pharmacological properties, including solubility, bioavailability, and selectivity .
Antimicrobial Activity
Anti-Biofilm Properties
DNA Gyrase Inhibition
Antibiotic Resistance Combat
Medicinal Chemistry Research
Chemical Biology and Drug Discovery
Future Directions
While specific future directions for “4,5-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole” are not mentioned in the retrieved data, similar compounds have shown potential in various areas of medicinal chemistry, including as potential treatments for various diseases . This suggests that “4,5-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole” and similar compounds could be subjects of future research in this field.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, indicating that they likely have significant molecular and cellular effects .
properties
IUPAC Name |
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15-8-9-18-20(16(15)2)22-21(27-18)24-12-10-23(11-13-24)19(25)14-26-17-6-4-3-5-7-17/h3-9H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJMTDYISQHRLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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